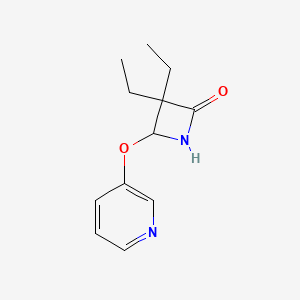
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one is a heterocyclic compound that features a unique combination of a pyridine ring and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one can be achieved through various methods. One common approach involves the reaction of 3-pyridinyloxyacetic acid with diethylamine under specific conditions to form the desired azetidinone ring. The reaction typically requires a catalyst, such as molecular iodine, and is carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-4-pyridin-3-yloxyazetidin-2-one: Unique due to its specific combination of pyridine and azetidinone rings.
3-Pyridinyl-2-azetidinone: Lacks the diethyl substitution, resulting in different chemical properties.
4-Pyridinyl-2-azetidinone: Similar structure but with variations in the position of the pyridine ring.
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both diethyl groups and the pyridine ring provides unique chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3,3-diethyl-4-pyridin-3-yloxyazetidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)10(15)14-11(12)16-9-6-5-7-13-8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
DXHRZUNKMISPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC1=O)OC2=CN=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


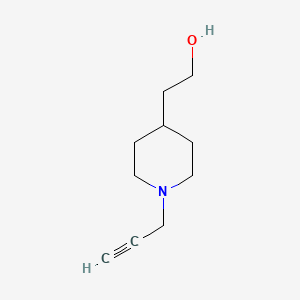



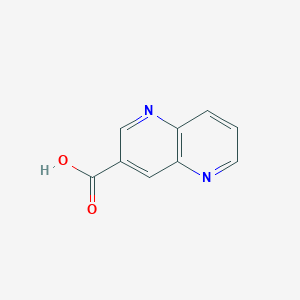

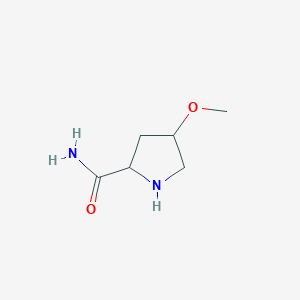
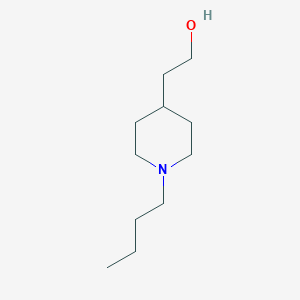
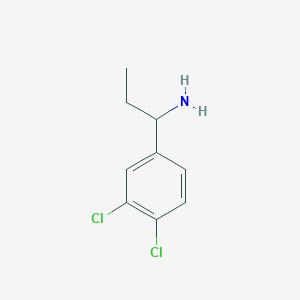

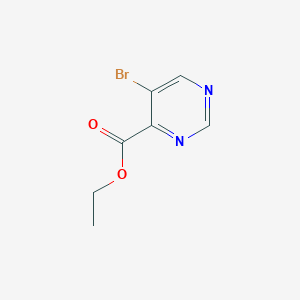
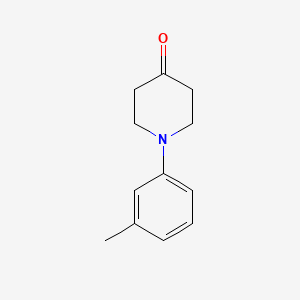
amine](/img/structure/B1370043.png)

